molecular formula C9H15NO2 B1385678 [(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol CAS No. 1177999-84-6

[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol

Cat. No.: B1385678
CAS No.: 1177999-84-6
M. Wt: 169.22 g/mol
InChI Key: XENBBTYPZLZGQG-QMMMGPOBSA-N
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Description

[(2S)-1-Cyclopropanecarbonylpyrrolidin-2-yl]methanol is a chiral pyrrolidine derivative characterized by a cyclopropanecarbonyl group attached to the nitrogen of the pyrrolidine ring and a hydroxymethyl group at the 2-position. Its molecular formula is inferred as C₉H₁₅NO₂ (molecular weight: 169.22 g/mol), distinguishing it from the structurally related [(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol (C₉H₁₇NO; 155.24 g/mol) by the substitution of a cyclopropanecarbonyl (acyl) group for a cyclopropylmethyl (alkyl) group .

Properties

IUPAC Name

cyclopropyl-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-6-8-2-1-5-10(8)9(12)7-3-4-7/h7-8,11H,1-6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENBBTYPZLZGQG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of a cyclopropanecarbonyl chloride with a pyrrolidine derivative under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound’s unique structure allows it to interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Key Observations:

  • Electron Effects : The cyclopropanecarbonyl group in the target compound likely lowers the pKa of the hydroxyl group compared to the cyclopropylmethyl analog due to electron-withdrawing effects, enhancing hydrogen-bonding capacity .
  • Metabolic Stability : Cyclopropane rings in both analogs may confer resistance to oxidative metabolism, but the acyl group in the target compound could increase susceptibility to enzymatic hydrolysis .

Pharmacological and Functional Comparisons

vs. N-Methyl-(2S,4R)-trans-4-hydroxy-L-proline

The proline derivative in demonstrates anticonvulsant activity via GABA receptor modulation, antioxidant effects, and suppression of inflammatory cytokines . In contrast, the target compound’s pyrrolidine backbone and acyl group may favor interactions with different neurotransmitter systems (e.g., dopamine or glutamate) due to altered stereoelectronic properties. Notably, the hydroxyl group in the proline derivative is critical for its antioxidant activity, whereas the target compound’s hydroxymethyl group may serve a distinct role in solubility or target binding .

vs. 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

This pyrimidine derivative () is structurally distinct but shares functional groups (chloro, methyl) that influence reactivity. Its carboxylic acid group confers high aqueous solubility (pKa ~2–3), contrasting with the target compound’s alcohol moiety.

Research Findings and Implications

  • Anticonvulsant Potential: The cyclopropane-containing proline derivative in reduces seizure duration and oxidative stress in murine models . The target compound’s pyrrolidine scaffold and cyclopropane moiety may similarly stabilize bioactive conformations, warranting exploration in neurological models.
  • Synthetic Accessibility : The alkylated analog in was synthesized in 86% yield via reductive amination , suggesting feasible routes for the target compound with modified acylating agents.
  • Toxicity Profile : The alkylated analog carries a “Harmful if swallowed” risk (Xn; Risk Code 22) , implying that the target compound’s acyl group may alter toxicity, necessitating dedicated safety studies.

Biological Activity

[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C₇H₁₃N₁O₂
  • CAS Number : [insert CAS number if available]

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial effects. For instance, studies have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 62.5 to 125 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Organism
Compound A62.5S. aureus
Compound B78.12E. coli
Compound C125E. faecalis

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC₅₀ values for these activities are reported to be around 200 µg/mL.

Cell LineIC₅₀ (µg/mL)
HeLa226
A549242.52

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of cell proliferation : By disrupting the cell cycle in cancer cells.
  • Induction of apoptosis : Through the activation of caspases and other apoptotic pathways.
  • Antibacterial action : Likely involving disruption of bacterial cell wall synthesis or function.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on the antimicrobial properties of various pyrrolidine derivatives found that those with cyclopropane moieties showed enhanced activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics.
  • Cancer Cell Line Investigation : In a controlled experiment, the effects of this compound were tested on multiple cancer cell lines, revealing significant reductions in cell viability at concentrations correlating with apoptosis markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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